molecular formula C19H21N5O2 B6436604 3-methyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydroquinazolin-4-one CAS No. 2549028-27-3

3-methyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydroquinazolin-4-one

Cat. No.: B6436604
CAS No.: 2549028-27-3
M. Wt: 351.4 g/mol
InChI Key: NEVMSLQYRYRBPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a 3,4-dihydroquinazolin-4-one core substituted at the 2-position with a piperidin-1-yl group. The piperidine ring is further functionalized at the 4-position with a (pyrazin-2-yloxy)methyl substituent, introducing a pyrazine-oxygen linker. The 3-methyl group on the quinazolinone core contributes to steric and electronic modulation.

Properties

IUPAC Name

3-methyl-2-[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-23-18(25)15-4-2-3-5-16(15)22-19(23)24-10-6-14(7-11-24)13-26-17-12-20-8-9-21-17/h2-5,8-9,12,14H,6-7,10-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEVMSLQYRYRBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1N3CCC(CC3)COC4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds that often exhibit significant biological activities. Its structure includes a quinazolinone core, which is known for various pharmacological properties, including anti-cancer, anti-inflammatory, and anti-microbial activities. The presence of the pyrazine moiety and piperidine ring may enhance its interaction with biological targets.

Antitumor Activity

Quinazolinone derivatives are frequently studied for their potential as anticancer agents. Research indicates that modifications on the quinazolinone scaffold can lead to compounds with selective cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have been shown to inhibit tumor growth by inducing apoptosis or cell cycle arrest in cancer cells.

The biological activity of quinazolinone derivatives often involves the inhibition of key enzymes or pathways associated with cancer progression. Potential mechanisms include:

  • Inhibition of Kinases : Many quinazolinones act as inhibitors of tyrosine kinases, which play crucial roles in cell signaling pathways that regulate cell proliferation and survival.
  • Interaction with DNA : Some studies suggest that these compounds may intercalate into DNA or inhibit topoisomerases, leading to disrupted DNA replication and repair processes.

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics (PK) and toxicity profiles is essential for evaluating the therapeutic potential of any compound.

Absorption and Distribution

Compounds with piperidine and pyrazine functionalities typically exhibit good oral bioavailability due to their ability to traverse biological membranes. The lipophilicity imparted by these groups can enhance absorption.

Metabolism

Metabolic stability is a critical factor in drug design. Compounds similar to the one discussed are often subjected to metabolic processes involving cytochrome P450 enzymes, which can lead to active or inactive metabolites.

Toxicity Profiles

Toxicity studies are vital for assessing safety. Compounds with structural similarities have shown varied toxicity profiles depending on their specific substitutions and functional groups.

Case Studies

While specific case studies on the compound "3-methyl-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-3,4-dihydroquinazolin-4-one" were not found, research on related quinazolinone derivatives provides insights into their biological activities:

  • Study on Quinazolinone Derivatives : A series of quinazolinone derivatives were synthesized and evaluated for their anticancer properties against various cell lines. Results indicated significant cytotoxic effects, particularly against breast cancer cells (IC50 values in low micromolar range).
  • Inhibition of Kinase Activity : Research demonstrated that certain quinazolinone-based compounds effectively inhibited specific kinases involved in cancer signaling pathways, leading to reduced tumor growth in xenograft models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The dihydroquinazolinone scaffold is shared across multiple analogs. For example:

  • 8-((4-(Pyridin-2-yl)piperazin-1-yl)methyl)pyrido[3,4-d]pyrimidin-4(3H)-one (44g): Features a pyrido[3,4-d]pyrimidin-4(3H)-one core instead of dihydroquinazolinone. This pyrimidine-pyridine fusion may enhance π-π stacking interactions but reduce metabolic stability due to increased electron density .
  • 7-(Piperidin-1-yl)-1H,2H,3H,5H-imidazo[2,1-b]quinazolin-2-one: Replaces the dihydroquinazolinone with an imidazoquinazolinone system, introducing a fused imidazole ring. This modification likely alters binding pocket compatibility .

Substituent Analysis

Piperidine/Piperazine Derivatives:
  • 3-{[1-(3-Methylbut-2-en-1-yl)piperidin-4-yl]methyl}-3,4-dihydroquinazolin-4-one (BK77568) : Substitutes the pyrazine-oxymethyl group with a hydrophobic 3-methylbut-2-en-1-yl (prenyl) chain. This enhances lipophilicity (predicted logP ~3.5) but may reduce aqueous solubility compared to the target compound’s pyrazine-linked polar group .
Oxygen-Containing Linkers:
  • 3-({2-Hydroxy-octahydrofuro[3,2-b]pyridin-2-yl}methyl)-3,4-dihydroquinazolin-4-one : A hydroxy-furopyridine substituent introduces a fused oxygen ring, which may improve metabolic stability but reduce membrane permeability due to higher polarity .
  • Pyrazin-2-yloxy vs. Pyridin-2-yloxy: The target compound’s pyrazine-oxymethyl group (vs.

Structural and Property Comparison Table

Compound Name / Identifier Core Structure Key Substituent(s) Molecular Weight Predicted logP Inferred Solubility
Target Compound Dihydroquinazolinone 4-[(Pyrazin-2-yloxy)methyl]piperidin ~353.4 g/mol ~2.1 Moderate (Polar)
44g Pyridopyrimidinone Piperazinylmethyl-pyridine ~364.4 g/mol ~1.8 High
BK77568 Dihydroquinazolinone Prenyl-piperidine ~311.4 g/mol ~3.5 Low
Patent Derivative Dihydroquinazolinone 4-(Dimethylamino)methylpiperidin ~345.4 g/mol ~1.5 High

Pharmacological Implications

  • Target Compound : The pyrazine-oxymethyl-piperidine group balances polarity and lipophilicity, suggesting favorable blood-brain barrier penetration for CNS targets. However, the pyrazine ring may increase susceptibility to oxidative metabolism .
  • Piperazine Analogs (e.g., 44g): Piperazine’s basic nitrogen improves solubility but may lead to off-target interactions with monoamine receptors .
  • Hydrophobic Derivatives (e.g., BK77568) : Enhanced logP values (e.g., ~3.5) suggest utility in lipid-rich environments but risk of plasma protein binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.